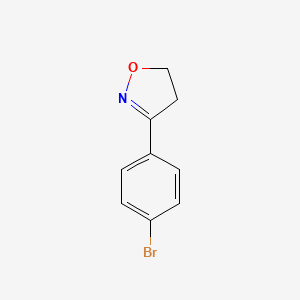

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQVQYRNVFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols: A Guide to the 1,3-Dipolar Cycloaddition of Styrenes

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive technical guide to the 1,3-dipolar cycloaddition of styrenes. The focus is on providing robust experimental procedures grounded in a clear understanding of the reaction mechanism, regioselectivity, and practical considerations for synthesizing valuable five-membered heterocyclic scaffolds.

Theoretical Framework: The Power of the [4π+2π] Cycloaddition

The 1,3-dipolar cycloaddition, often named the Huisgen cycloaddition after its pioneer Rolf Huisgen, is a powerful pericyclic reaction that constructs five-membered heterocycles from a 1,3-dipole and a dipolarophile.[1] In this context, styrene and its derivatives serve as the 2π-electron component (the dipolarophile), reacting with a 4π-electron 1,3-dipole.[2]

The reaction is mechanistically significant because it typically proceeds through a concerted, stereospecific pathway, allowing for predictable control over the stereochemistry of the resulting product.[1][3] This characteristic is of paramount importance in the synthesis of complex, biologically active molecules where specific stereoisomers are required.

Key Reactants

-

The 1,3-Dipole: This is a molecule with a three-atom π-system containing four electrons, which can be represented by resonance structures showing charge separation. Common examples used in reactions with styrenes include nitrones, azomethine ylides, and nitrile ylides.[4]

-

The Dipolarophile (Styrene): Styrene is an unsymmetrical alkene. The phenyl group conjugates with the double bond, influencing its electronic properties and directing the regiochemical outcome of the cycloaddition.

The Decisive Factor: Regioselectivity

When an unsymmetrical dipole reacts with an unsymmetrical dipolarophile like styrene, two regioisomers can potentially form. The outcome is primarily governed by Frontier Molecular Orbital (FMO) theory.[4] The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For styrene, the largest LUMO coefficient is on the terminal (β) carbon atom. Therefore, the reaction usually proceeds to place the substituent at the 5-position of the newly formed heterocycle.[1]

Solvent Effects and Reaction Conditions

While many 1,3-dipolar cycloadditions exhibit low sensitivity to solvent polarity due to the relatively non-polar nature of the reactants and transition state, the choice of solvent can still influence reaction rates and yields.[1] Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane (DCM). For greener synthetic approaches, solvent-free (neat) conditions or aqueous media have been successfully employed, sometimes leading to significant rate acceleration.[4][5]

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include expert insights to explain the rationale behind key steps.

Protocol 1: Synthesis of a Phenyl-Substituted Isoxazolidine via Nitrone Cycloaddition

This protocol details the reaction between styrene and an in situ generated nitrone. Isoxazolidines are valuable precursors for synthesizing 1,3-amino alcohols, which are important pharmacophores.

A. Materials and Equipment

-

Reagents: Benzaldehyde, N-phenylhydroxylamine, styrene, toluene (anhydrous).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, rotary evaporator, silica gel for column chromatography.

B. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylhydroxylamine (1.0 eq) and benzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to reactants) to the flask.

-

Expert Insight: Toluene is an excellent solvent for this reaction as it allows for heating and facilitates the azeotropic removal of water generated during nitrone formation, driving the equilibrium forward.

-

-

Nitrone Formation: Stir the mixture at room temperature for 30 minutes. The formation of the C-phenyl-N-phenylnitrone can be monitored by Thin Layer Chromatography (TLC).

-

Addition of Dipolarophile: Add styrene (1.2 eq) to the reaction mixture.

-

Expert Insight: A slight excess of the dipolarophile is used to ensure complete consumption of the in situ generated, and often unstable, 1,3-dipole.

-

-

Cycloaddition: Attach a reflux condenser and heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC until the starting nitrone spot has disappeared (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 2,3,5-triphenylisoxazolidine product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Phenyl-Substituted Pyrrolidine via Azomethine Ylide Cycloaddition

This procedure utilizes the common decarboxylative condensation method to generate a non-stabilized azomethine ylide, which is then trapped by styrene. The resulting pyrrolidine core is prevalent in numerous pharmaceuticals.

A. Materials and Equipment

-

Reagents: Sarcosine (N-methylglycine), paraformaldehyde, styrene, toluene or acetonitrile (anhydrous).

-

Equipment: Same as Protocol 1, with the addition of a Dean-Stark trap if toluene is used.

B. Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add sarcosine (1.0 eq) and paraformaldehyde (1.1 eq).

-

Expert Insight: Paraformaldehyde serves as a solid, stable source of formaldehyde. Upon heating, it depolymerizes to generate the formaldehyde needed for the initial condensation with the secondary amine of sarcosine.

-

-

Suspension: Suspend the solids in anhydrous toluene or acetonitrile (approx. 0.1 M).

-

Addition of Dipolarophile: Add styrene (1.5 eq) to the suspension.

-

Ylide Generation and Cycloaddition: Heat the mixture to reflux (80-110 °C depending on the solvent). The condensation of sarcosine and formaldehyde generates an iminium ion, which upon decarboxylation (loss of CO₂) forms the azomethine ylide. This reactive intermediate is immediately trapped by the styrene present in the reaction mixture.

-

Monitoring: The reaction can be monitored by the cessation of CO₂ evolution and by TLC analysis for the disappearance of styrene. This typically takes 2-6 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture if any solids remain. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified via silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired N-methyl-4-phenylpyrrolidine.

-

Characterization: Confirm the structure via NMR and MS analysis.

Comparative Data

The choice of 1,3-dipole and reaction conditions significantly impacts the outcome. The table below summarizes typical results for the cycloaddition of various dipoles with styrene.

| 1,3-Dipole Type | Dipole Precursors | Typical Solvent | Temp (°C) | Time (h) | Yield (%) | Major Regioisomer |

| Nitrone | Aldehyde + Hydroxylamine | Toluene | 80-110 | 4-12 | 60-90 | 5-Phenyl |

| Azomethine Ylide | Sarcosine + Aldehyde | Toluene | 80-110 | 2-6 | 70-95 | 4-Phenyl* |

| Nitrile Ylide | Imidoyl Chloride + Base | THF | 25-60 | 1-4 | 50-85 | 5-Phenyl |

| Azide | Organic Azide | Toluene | 110 | 12-24 | 40-75 | 5-Phenyl |

*Note: The numbering convention for pyrrolidines can vary. In the IUPAC system for the product from sarcosine, the phenyl group is at the 4-position.

Asymmetric Catalysis: The Next Frontier

For applications in drug development, achieving enantioselective synthesis is critical. Asymmetric 1,3-dipolar cycloadditions can be achieved by using chiral Lewis acid catalysts.[6][7] These catalysts coordinate to the dipolarophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the 1,3-dipole, leading to the preferential formation of one enantiomer. Researchers developing such protocols should focus on screening chiral ligands, metal sources (e.g., Cu(I), Mg(II), Ti(IV)), and optimizing reaction conditions to maximize both yield and enantiomeric excess (ee).

Conclusion

The 1,3-dipolar cycloaddition of styrenes is a highly reliable and versatile method for synthesizing functionally rich five-membered heterocycles. A thorough understanding of the underlying mechanistic principles, particularly regioselectivity, allows chemists to design and execute these reactions with a high degree of predictability. The protocols provided herein serve as a solid foundation for researchers to explore this powerful transformation in their own synthetic endeavors, from academic research to industrial-scale drug development.

References

-

1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]

-

Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. Available at: [Link]

-

The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene - SMU Scholar. Available at: [Link]

-

1,3-dipolar cycloaddition reactions - YouTube. Available at: [Link]

-

Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones - DiVA portal. Available at: [Link]

-

Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene - ResearchGate. Available at: [Link]

-

Week 3: Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition - YouTube. Available at: [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - Refubium. Available at: [Link]

-

Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles - ACS Publications. Available at: [Link]

-

Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction - Tikrit Journal of Pure Science. Available at: [Link]

-

Nitrile Ylides: Generation, Properties and Synthetic Applications - ResearchGate. Available at: [Link]

-

Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions - ACS Publications. Available at: [Link]

Sources

Synthesis of 1,2,4-Oxadiazole Derivatives from Amidoximes: An Application Note and Protocol Guide

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, focusing on the versatile and widely adopted amidoxime-based routes. We delve into the core synthetic strategies, elucidate the underlying mechanisms, and present detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of 1,2,4-Oxadiazoles

Heterocyclic compounds are fundamental to drug discovery, and among them, the 1,2,4-oxadiazole ring holds a privileged status.[1][2] Its unique electronic properties and structural rigidity make it an excellent replacement for metabolically labile ester and amide groups, often leading to improved oral bioavailability, metabolic stability, and cell permeability.[3] The synthesis of this heterocycle is a critical task in pharmaceutical research and development programs.

The most robust and widely applied synthetic approach, often termed the [4+1] approach, utilizes amidoximes as the key four-atom building block, which reacts with a one-atom electrophilic component, typically derived from a carboxylic acid. This method's popularity stems from the ready availability of starting materials (nitriles for amidoxime preparation and a vast commercial library of carboxylic acids) and the generally high efficiency of the cyclization process.

This guide will focus on the most prevalent and practical variations of this synthetic strategy.

Core Synthetic Strategy: Acylation and Cyclodehydration

The formation of the 1,2,4-oxadiazole ring from an amidoxime is fundamentally a two-stage process: (1) O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, and (2) subsequent intramolecular cyclodehydration to yield the aromatic heterocycle.[4] While the intermediate can sometimes be isolated, most modern protocols are designed as one-pot procedures where cyclization is induced thermally or by a promoter.

Figure 1: General workflow for the synthesis of 1,2,4-oxadiazoles via the acylation-cyclodehydration pathway.

Causality of Reagent Choices

The critical step in this synthesis is the initial acylation of the amidoxime. The choice of the acylating agent and coupling system dictates the reaction conditions, efficiency, and substrate scope.

-

Acyl Chlorides/Anhydrides: These are highly reactive electrophiles that readily acylate the amidoxime, often at low temperatures.[5] The primary advantage is the rapid reaction rate. However, their high reactivity can be a drawback, as they are sensitive to moisture and may not be commercially available for complex carboxylic acids, requiring an extra synthetic step for their preparation.[5]

-

Carboxylic Acids with Coupling Agents: This is the most versatile and common approach in medicinal chemistry. Standard peptide coupling agents are used to activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amidoxime. This method avoids the need to prepare acyl chlorides and is tolerant of a wide range of functional groups.

| Coupling System | Description & Rationale | Typical Conditions |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt). EDC activates the acid, and HOBt acts as a nucleophilic catalyst to form an active ester, minimizing side reactions and racemization (for chiral acids). | Aprotic polar solvents (DMF, DCM), Room Temp. |

| HATU/DIPEA | HATU is a highly efficient uronium-based coupling agent. It rapidly forms an active ester. A non-nucleophilic base like DIPEA is required to neutralize the acid and facilitate the reaction. | Aprotic polar solvents (DMF, NMP), Room Temp. |

| CDI | Carbonyldiimidazole (CDI) activates the carboxylic acid by forming an acyl-imidazolide intermediate.[4] This is a clean reaction as the byproducts are imidazole and CO₂. | Aprotic solvents (THF, DCM), Room Temp to Reflux. |

| T3P® | Propylphosphonic Anhydride is a powerful dehydrating agent that promotes both the initial acylation and the final cyclization step, often leading to high yields in a one-pot setting. | Aprotic solvents (EtOAc, MeCN), often with mild heating. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydroxylamine and carbodiimide reagents can be hazardous; consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: One-Pot Synthesis using a Carbodiimide Coupling Agent (EDC)

This protocol describes the synthesis of 3-phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole from benzamidoxime and isonicotinic acid.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Benzamidoxime | 136.15 g/mol | 1.00 g | 7.34 mmol |

| Isonicotinic Acid | 123.11 g/mol | 0.904 g | 7.34 mmol |

| EDC·HCl | 191.70 g/mol | 1.69 g | 8.81 mmol |

| HOBt | 135.13 g/mol | 1.19 g | 8.81 mmol |

| N,N-Dimethylformamide (DMF) | - | 25 mL | - |

| Pyridine | 79.10 g/mol | 2.32 g (2.37 mL) | 29.4 mmol |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (0.904 g, 7.34 mmol), benzamidoxime (1.00 g, 7.34 mmol), EDC·HCl (1.69 g, 8.81 mmol), and HOBt (1.19 g, 8.81 mmol).

-

Add anhydrous DMF (25 mL) to the flask. The solids may not fully dissolve initially.

-

Add pyridine (2.37 mL, 29.4 mmol) to the suspension. Pyridine acts as a base and a catalyst for the subsequent cyclization.

-

Stir the reaction mixture at room temperature for 1 hour. During this time, the acylation should proceed to completion.

-

After 1 hour, heat the reaction mixture to 100-110 °C using an oil bath and stir for 4-6 hours. The thermal conditions drive the cyclodehydration of the O-acyl intermediate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product should be more nonpolar than the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

A precipitate should form. Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole.

Protocol 2: Microwave-Assisted Synthesis from an Acyl Chloride

Microwave irradiation can dramatically reduce reaction times for the cyclization step.[6] This protocol details a rapid, solvent-free synthesis.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 4-Methoxybenzamidoxime | 166.18 g/mol | 1.00 g | 6.02 mmol |

| Benzoyl Chloride | 140.57 g/mol | 0.846 g (0.71 mL) | 6.02 mmol |

| Alumina (basic) | - | 2.00 g | - |

Step-by-Step Procedure:

-

In a mortar, thoroughly grind together 4-methoxybenzamidoxime (1.00 g, 6.02 mmol) and basic alumina (2.00 g) until a fine, homogeneous powder is obtained.

-

Add benzoyl chloride (0.71 mL, 6.02 mmol) dropwise to the powder while continuing to grind.

-

Transfer the resulting powder to a 10 mL microwave process vial.

-

Place the vial in a scientific microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes (power setting: 150 W).

-

Reaction Monitoring: After irradiation, allow the vial to cool to room temperature. A small sample can be taken, dissolved in ethyl acetate, filtered, and analyzed by TLC or LC-MS.

-

Work-up and Purification: Add 20 mL of ethyl acetate to the solid residue and stir vigorously for 10 minutes.

-

Filter off the alumina and wash it with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol to afford pure 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Mechanistic Insights and Troubleshooting

Understanding the reaction mechanism is key to troubleshooting and optimization.

Figure 2: Simplified mechanism for thermal or acid-catalyzed cyclodehydration. The process involves activation of the carbonyl, intramolecular attack by the amino group, and subsequent elimination of water.

Common Issues and Solutions:

-

Low Yield / Incomplete Reaction:

-

Cause: Insufficient activation of the carboxylic acid or incomplete cyclization.

-

Solution: Increase the amount of coupling agent (to 1.2-1.5 eq). For the cyclization step, increase the reaction temperature or time. For stubborn cyclizations, switching to a more powerful dehydrating agent like T3P® or using microwave heating can be highly effective.[6]

-

-

Formation of Side Products:

-

Cause: N-acylation of the amidoxime can compete with the desired O-acylation, leading to urea-type byproducts. Also, if the reaction is heated for too long or at too high a temperature, the 1,2,4-oxadiazole ring can undergo thermal rearrangements.

-

Solution: Perform the initial acylation step at a lower temperature (0 °C to RT) before heating to induce cyclization. This favors the kinetically preferred O-acylation. Monitor reaction times carefully to avoid product degradation.

-

-

Difficulty in Purification:

-

Cause: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can co-precipitate with the product.

-

Solution: Use water-soluble coupling agents like EDC, as the corresponding urea byproduct is also water-soluble and easily removed during aqueous work-up. Alternatively, polymer-supported reagents can be simply filtered off post-reaction.[5][6]

-

Conclusion

The synthesis of 1,2,4-oxadiazoles from amidoximes is a powerful and adaptable method crucial for modern drug discovery. By understanding the interplay between the choice of acylating agent, coupling partner, and reaction conditions, researchers can efficiently generate diverse libraries of these important heterocyclic compounds. The protocols provided herein serve as a robust starting point for laboratory synthesis, and the mechanistic insights offer a framework for rational optimization and troubleshooting.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. Journal of Organic Chemistry, 74(15), 5640-5643. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 376-399. [Link]

-

Kantor, I. A., & Guda, M. R. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7561. [Link]

-

Sharma, D., & Kumar, R. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101111. [Link]

-

Wang, Y., Miller, R. L., Sauer, D. R., & Djuric, S. W. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]

-

Zakeri, M., Heravi, M. M., & Abouzari-Lotf, E. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Kantor, I. A., Guda, M. R., & Nenajdenko, V. G. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7561. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39, 537-545. [Link]

-

Wang, C., Wang, S., Wang, S., & Li, Y. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(25), 5931-5934. [Link]

-

Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles, 60(10), 2287. [Link]

-

Zakeri, M., Heravi, M. M., & Abouzari-Lotf, E. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Kaboudin, B., & Saadati, F. (2007). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 37(10), 1539-1545. [Link]

-

Wang, Y., Miller, R. L., Sauer, D. R., & Djuric, S. W. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering 1,3-Dipolar Cycloadditions

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this powerful transformation for the synthesis of five-membered heterocycles. As a cornerstone of modern synthetic chemistry, the 1,3-dipolar cycloaddition offers a direct path to complex molecular architectures.[1][2] However, achieving high yields and controlling selectivity can be challenging.

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to help you prevent and resolve side reactions, ensuring the efficiency and reproducibility of your work.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during 1,3-dipolar cycloaddition experiments. Each entry outlines a common problem, explores its probable root causes, and provides a step-by-step resolution pathway.

Problem 1: Low Yield or No Reaction

You've set up your reaction, but after the specified time, TLC/LC-MS analysis shows mostly starting material or a complex mixture with very little desired product. What's going wrong?

Probable Causes & Solutions:

-

Instability of the 1,3-Dipole: Many 1,3-dipoles, especially nitrile oxides and some azomethine ylides, are highly reactive and prone to dimerization or decomposition.

-

Causality: The high energy of the dipole makes it susceptible to reacting with itself in the absence of a sufficiently reactive dipolarophile.

-

Solution: Employ in situ generation of the 1,3-dipole. This involves generating the reactive species in the presence of the dipolarophile, ensuring its immediate consumption. This is typically achieved by slow addition of a precursor or reagent at low temperatures. See Protocol 1 for a standard procedure.

-

-

Poor Reactivity of Reactants: The reaction rate is governed by the energy gap between the Frontier Molecular Orbitals (FMOs) of the dipole and the dipolarophile.[3] A large energy gap results in a slow reaction.

-

Causality: According to FMO theory, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, accelerating reactions with high-energy dipole HOMOs (e.g., diazomethane).[3]

-

Solution:

-

Modify Electronics: Introduce electron-withdrawing groups (e.g., esters, ketones) onto the dipolarophile (alkene/alkyne) to lower its LUMO and increase the reaction rate.

-

Use Catalysis: Lewis acid catalysts (e.g., Cu(I), Rh(II), Zn(OTf)₂) can coordinate to the dipolarophile, lowering its LUMO energy and dramatically accelerating the reaction.[1] This is the principle behind the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".[4][5]

-

-

-

Unfavorable Reaction Conditions: Temperature and concentration play a critical role.

-

Causality: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways for thermally sensitive dipoles. Low concentrations can disfavor the bimolecular cycloaddition, allowing unimolecular decomposition or dimerization to dominate.

-

Solution:

-

Optimize Temperature: Run a temperature screen, starting at a low temperature (e.g., 0 °C or RT) and gradually increasing it. Monitor for product formation versus decomposition.

-

Increase Concentration: If reactants are stable, perform the reaction at a higher concentration to favor the desired bimolecular pathway.

-

-

Problem 2: Poor Regioselectivity (Formation of Isomeric Products)

Your reaction works, but you obtain a mixture of two or more regioisomers that are difficult to separate. How can you control the orientation of the addition?

Probable Causes & Solutions:

Regioselectivity is a classic challenge in 1,3-dipolar cycloadditions, dictated by a subtle interplay of electronic and steric factors.[4][6]

-

Weak Electronic Preference: If the FMO coefficients on the reacting atoms of the dipole and dipolarophile are not sufficiently differentiated, both possible orientations of attack can occur at similar rates.

-

Causality: The formation of the two new sigma bonds is favored between the atoms with the largest HOMO/LUMO coefficients.[4] When these coefficients are similar in magnitude on both ends of the π-system, regioselectivity is poor.[5]

-

Solution:

-

Enhance Electronic Asymmetry: Modify the substrates. For instance, in the reaction of diazomethane with methyl acrylate, the largest HOMO coefficient is on the carbon of diazomethane, and the largest LUMO coefficient is on the β-carbon of the acrylate, leading to a strong preference for the 3-carboxyl pyrazoline product.[4]

-

Employ Catalysis: Lewis acids or transition metals can bind to one of the reactants, fundamentally altering the magnitude of the orbital coefficients and enforcing high regioselectivity.[4] Ruthenium catalysis in azide-alkyne cycloadditions, for example, famously yields the opposite regioisomer compared to the copper-catalyzed variant.[6]

-

-

-

Competing Steric Interactions: Steric hindrance can override the electronically preferred pathway.

-

Causality: If the electronically favored transition state forces bulky substituents into close proximity, that pathway may become energetically disfavored, allowing the sterically less hindered, electronically minor pathway to dominate.

-

Solution:

-

Systematic Steric Tuning: You can use sterics to your advantage. By systematically increasing the size of a substituent, you can often reverse or enforce regioselectivity. For example, while diazomethane adds to methyl acrylate to give the 3-carboxyl product, increasing the steric bulk on the acrylate can progressively favor the 4-carboxyl isomer.[4]

-

-

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 3: Poor or Incorrect Stereoselectivity

The reaction produces a mixture of diastereomers, or the stereochemistry of the product does not correspond to that of the starting materials. How can you ensure stereochemical fidelity?

Probable Causes & Solutions:

-

Loss of Concertedness: The high stereospecificity of 1,3-dipolar cycloadditions is a hallmark of a concerted pericyclic mechanism, where both new bonds form simultaneously.[2][3][7] If the mechanism shifts to a stepwise pathway involving a diradical or zwitterionic intermediate, bond rotation can occur faster than ring-closure, leading to a loss of stereochemical information.

-

Causality: A stepwise mechanism becomes more likely with less reactive dipolarophiles or with reactants that can effectively stabilize a radical or ionic intermediate.

-

Solution: Use a more reactive dipolarophile. Electron-deficient alkenes and alkynes are excellent choices as they react rapidly, favoring the concerted pathway and ensuring that the stereochemistry of the starting materials is retained in the product.[4]

-

-

Unfavorable Transition State Geometry: Diastereoselectivity (which face of the dipole adds to which face of the dipolarophile) is determined by the relative energies of competing transition states (e.g., endo vs. exo). This is influenced by steric repulsion and attractive π-stacking interactions.[4]

-

Causality: Unlike the Diels-Alder reaction, where an endo preference is common, the balance between stabilizing secondary orbital interactions and destabilizing steric repulsions in 1,3-dipolar cycloadditions is often delicate, leading to poor diastereoselection.[4]

-

Solution:

-

Substrate Control: Judiciously choose substrates where steric interactions clearly favor one approach (e.g., using a bulky group to block one face of the dipolarophile) or where π-stacking between substituents (like phenyl and ester groups) can stabilize one transition state over the other.[4]

-

Chiral Catalysis: Employ a chiral Lewis acid catalyst. The catalyst creates a chiral environment around the reactants, making one diastereomeric transition state significantly more stable than the other, leading to high diastereoselectivity and enantioselectivity.[3]

-

-

Caption: FMO interaction guiding regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction?

While many 1,3-dipolar cycloadditions are relatively insensitive to solvent polarity because the reactants and transition states are often non-polar, the choice of solvent can still be crucial.[4][7]

-

Non-Polar Solvents (Toluene, Hexane, Dichloromethane): These are the conventional choice and work well for a majority of reactions. They are ideal when you want to minimize solvent-solute interactions.

-

Polar Aprotic Solvents (Acetonitrile, DMF): Can be useful for dissolving more polar reactants but generally have a small effect on the reaction rate of the concerted cycloaddition itself.[4]

-

"Green" Solvents (Water, Ionic Liquids): These are becoming increasingly popular. Water can dramatically accelerate certain cycloadditions through a combination of hydrophobic effects, which "squeeze" the non-polar reactants together, and hydrogen bonding that stabilizes the transition state.[1] Ionic liquids can also promote reactivity by creating a highly organized solvent environment.[1]

| Solvent | Dielectric Constant (ε) | Typical Use Case | Potential Side Effects |

| Toluene | 2.4 | Standard for non-polar reactants; allows high temperatures. | Can be difficult to remove under high vacuum. |

| Dichloromethane | 9.1 | Good general-purpose solvent for reactions at or below RT. | Relatively low boiling point limits temperature range. |

| Acetonitrile | 37.5 | Dissolving polar substrates. | Can coordinate to Lewis acid catalysts, inhibiting them. |

| Water | 80.1 | "On-water" conditions for rate acceleration with insoluble reactants.[1] | Reactant solubility can be a major issue. |

| [bmim][BF₄] | N/A | Ionic liquid; can enhance rate and selectivity.[1] | Can be difficult to separate from the product. |

Q2: My 1,3-dipole is known to dimerize quickly. How can I prevent this?

Dimerization is a classic side reaction for reactive dipoles. The most effective strategy is in situ generation under high dilution or with slow addition. See Protocol 1 below for a practical example. The core principle is to maintain a very low instantaneous concentration of the free dipole, ensuring that it is more likely to encounter a dipolarophile molecule than another dipole molecule.

Q3: Is a catalyst always necessary?

No. Many 1,3-dipolar cycloadditions proceed smoothly without a catalyst, especially when using electron-deficient dipolarophiles or performing the reaction at elevated temperatures (thermal conditions). A catalyst is typically introduced to address specific challenges:

-

To increase the rate of a sluggish reaction, allowing it to proceed at a lower temperature.

-

To control regioselectivity, as seen in the CuAAC vs. RuAAC reactions.[6]

-

To induce enantioselectivity by using a chiral catalyst to create an asymmetric reaction environment.[3]

Experimental Protocols

Protocol 1: In Situ Generation of a Nitrile Oxide for Cycloaddition

This protocol describes the generation of benzonitrile oxide from benzohydroximoyl chloride using a base, and its immediate trapping with an alkene (styrene) to prevent dimerization.

Materials:

-

Benzohydroximoyl chloride

-

Styrene (dipolarophile)

-

Triethylamine (base)

-

Toluene (solvent)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add benzohydroximoyl chloride (1.0 eq) and styrene (1.2 eq). Dissolve the solids in anhydrous toluene (to a final concentration of ~0.2 M).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the rate of both nitrile oxide formation and its potential dimerization.

-

Slow Addition of Base: Dissolve triethylamine (1.1 eq) in a small volume of anhydrous toluene and load it into an addition funnel.

-

Reaction: Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. The slow addition ensures the instantaneous concentration of the generated benzonitrile oxide remains low.

-

Causality Check: Adding the base all at once would generate a high concentration of the nitrile oxide, which would rapidly dimerize before it has a chance to react with the styrene.

-

-

Warm and Monitor: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloadduct. Purify by column chromatography as needed.

References

-

1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

1,3-dipolar cycloaddition reactions - YouTube. YouTube. [Link]

-

The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Springer. [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Your Synthesis

This section is designed to help you troubleshoot and resolve common issues encountered during the synthesis of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole.

Q1: My reaction is proceeding very slowly or not at all. What is the likely cause and how can I accelerate it?

A1: A slow reaction rate is a frequent challenge, often directly linked to insufficient thermal energy. The 1,3-dipolar cycloaddition, a common route for this synthesis, requires a certain activation energy. If the reaction temperature is too low, this energy barrier is not overcome efficiently, leading to sluggish conversion.

-

Causality: At lower temperatures, the kinetic energy of the reactant molecules is low, resulting in fewer effective collisions per unit of time.

-

Solution: Gradually increasing the reaction temperature can significantly enhance the reaction rate. For instance, reactions that show no progress at room temperature can often be driven to completion by heating.[1][2] In some cases, elevating the temperature from 40°C to 110°C has been shown to decrease reaction times from hours to a few hours, with an accompanying increase in yield.[1] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) as you incrementally increase the temperature to find the optimal balance.

Q2: I'm observing a low yield of my desired product, this compound. Could temperature be the culprit?

A2: Yes, temperature is a critical parameter influencing the yield. While higher temperatures generally increase the reaction rate, an excessively high temperature can lead to the formation of side products and decomposition of reactants or the product itself, thereby reducing the overall yield.

-

Causality: At elevated temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of undesired byproducts. Additionally, the stability of the nitrone intermediate and the final isoxazoline product can be compromised at very high temperatures.

-

Solution: A systematic temperature optimization study is recommended. Start with a moderate temperature (e.g., 80°C) and run small-scale reactions at +/- 10-20°C increments.[3][4] This will help you identify the temperature at which the desired product is formed at a reasonable rate with minimal side product formation. For some cycloadditions, microwave-assisted heating can offer rapid and uniform heating, potentially leading to higher yields in shorter reaction times.[1]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity, and what is the role of temperature in this?

A3: The formation of regioisomers is a common issue in 1,3-dipolar cycloaddition reactions.[5] Regioselectivity is governed by both steric and electronic factors of the reactants, which can be influenced by the reaction conditions, including temperature.[2]

-

Causality: The regiochemical outcome is determined by the relative energies of the transition states leading to the different regioisomers. Temperature can influence which transition state is more favorably accessed. Generally, lower temperatures favor the kinetically controlled product, which is often the more desired isomer.[2]

-

Solution:

-

Lowering the Temperature: Attempting the reaction at a lower temperature may enhance the regioselectivity.[2] This might require longer reaction times, but the improved selectivity can justify the trade-off.

-

Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes improve regioselectivity at lower temperatures.[2]

-

Solvent Effects: The polarity of the solvent can also play a role in the transition state energies. Experimenting with a range of solvents with varying polarities may improve the regioselectivity.[2]

-

Q4: I am concerned about the formation of furoxans as a side product. How does temperature influence their formation?

A4: Furoxans are common dimeric side products formed from the self-condensation of nitrile oxides, which are key intermediates in this synthesis.[6]

-

Causality: The rate of dimerization of the nitrile oxide competes with its cycloaddition with the alkene. Higher concentrations of the nitrile oxide and elevated temperatures can favor the dimerization pathway.

-

Solution:

-

In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkene). This ensures that the concentration of the nitrile oxide remains low at any given time, favoring the desired cycloaddition reaction.[5]

-

Slow Addition: If using a precursor to the nitrile oxide, add it slowly to the reaction mixture containing the alkene. This also helps to maintain a low concentration of the reactive intermediate.[5]

-

Temperature Control: While higher temperatures can accelerate the desired reaction, they can also increase the rate of furoxan formation. Therefore, finding the optimal temperature that favors the cycloaddition without significant dimerization is crucial.

-

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common and efficient method for synthesizing 4,5-dihydro-1,2-oxazoles (isoxazolines) is through a 1,3-dipolar cycloaddition reaction.[7] In this case, it involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). For the synthesis of this compound, the likely precursors would be 4-bromobenzaldehyde oxime (which is converted in situ to the corresponding nitrile oxide) and ethylene.

Q2: What is a typical temperature range for this type of cycloaddition reaction?

A2: The optimal temperature can vary significantly depending on the specific substrates, solvent, and whether a catalyst is used. Reactions can be performed at room temperature, although they may be slow.[1][8][9] More commonly, heating is required, with temperatures ranging from 40°C to 110°C or even higher, especially for less reactive systems.[1] Microwave-assisted synthesis can employ temperatures up to 180°C for very short reaction times.[5]

Q3: How does the choice of solvent affect the reaction, particularly in relation to temperature?

A3: The choice of solvent can influence reaction rates and selectivity.[2] Common solvents for nitrone cycloadditions include dichloromethane, toluene, and acetonitrile.[2] The boiling point of the solvent will naturally limit the maximum temperature achievable under standard atmospheric pressure. For higher temperatures, a high-boiling point solvent or a sealed reaction vessel is necessary. In some cases, solvent-free conditions with heating have been shown to be effective, reducing reaction times and simplifying purification.[1]

Q4: Can catalysts be used to improve the reaction at lower temperatures?

A4: Yes, Lewis acids such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) can catalyze nitrone cycloaddition reactions, often leading to improved yields and diastereoselectivity at lower temperatures.[2] For cycloadditions involving nitrile oxides and terminal alkynes, copper catalysts can be effective at room temperature.[10]

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol provides a general guideline. Optimization of temperature and reaction time is recommended for best results.

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Ethylene gas or a suitable ethylene precursor

-

Solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Formation of 4-Bromobenzaldehyde Oxime:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent mixture (e.g., ethanol/water).

-

Add a base such as sodium hydroxide (1.1 eq.) portion-wise while stirring.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

Work-up the reaction by pouring it into water and extracting the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude oxime.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

Dissolve the crude 4-bromobenzaldehyde oxime (1 eq.) in a suitable solvent (e.g., toluene) in a pressure-rated reaction vessel.

-

Add an oxidizing agent such as N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a base (e.g., triethylamine).

-

Pressurize the vessel with ethylene gas (a slight excess).

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene.

-

Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

-

Data Presentation: Effect of Temperature on Reaction Time and Yield

The following table summarizes hypothetical data based on literature precedents to illustrate the effect of temperature on the synthesis of a generic 3-aryl-4,5-dihydro-1,2-oxazole.[1][2]

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

| 1 | 25 (Room Temp.) | 96 | < 10 | Very slow conversion |

| 2 | 60 | 24 | 55 | Moderate conversion rate |

| 3 | 80 | 8 | 85 | Good reaction rate and high yield |

| 4 | 110 | 3 | 75 | Faster reaction, but some byproduct formation observed |

| 5 | 110 (Microwave) | 0.5 | 88 | Rapid conversion with high yield |

Visualizations

Reaction Mechanism

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting common issues.

References

-

Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. (2021). New Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Scope of the reaction for synthesis of isoxazolines. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. (n.d.). White Rose eTheses Online. Retrieved January 23, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole and Its Analogues

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic compounds as potential therapeutic agents is a continuous endeavor. Among these, the isoxazoline scaffold has emerged as a privileged structure due to its diverse and potent biological activities. This guide provides an in-depth comparative analysis of the biological activity of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole and its analogues, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available experimental data, this document aims to elucidate structure-activity relationships and provide a framework for future drug discovery efforts.

Introduction to the 3-Aryl-4,5-dihydro-1,2-oxazole Scaffold

The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring, is a five-membered heterocycle containing a nitrogen and an oxygen atom in adjacent positions. The presence of the 3-aryl group, in this case, a 4-bromophenyl moiety, significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The bromine atom, a halogen, can participate in halogen bonding and alter the lipophilicity of the compound, potentially enhancing its membrane permeability and binding affinity to target proteins.

The general structure of the compounds under consideration is characterized by a 3-(4-bromophenyl)isoxazoline core, with variability primarily at the 5-position of the isoxazoline ring. This guide will explore how modifications at this position, as well as variations in the aryl group at the 3-position, impact the biological profile of these molecules.

Comparative Analysis of Biological Activities

The biological evaluation of this compound and its analogues has revealed a broad spectrum of activities. The following sections present a comparative summary of their performance in key therapeutic areas, supported by experimental data from various studies.

Anticancer Activity

Isoxazoline derivatives have garnered significant attention as potential anticancer agents.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The substitution pattern on the aryl rings plays a crucial role in determining the cytotoxic potency and selectivity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Aryl-5-aryl-isoxazoline Analogues

| Compound ID | 3-Aryl Group | 5-Aryl Group | Cancer Cell Line | IC50 (µM) | Reference |

| I | 4-Bromophenyl | 4-Chlorophenyl | MCF-7 (Breast) | Not explicitly found | - |

| II | 4-Fluorophenyl | 4-Nitrophenyl | MCF-7 (Breast) | <0.1 | [2] |

| III | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 21.3 | [2] |

| IV | 4-Bromophenyl | (Not specified) | Not specified | Not explicitly found | - |

| V | Phenyl | Indol-5-yl | Colo320 (Colon) | Low micromolar | [3] |

Note: Direct comparative data for a series of 3-(4-Bromophenyl)-5-aryl-isoxazolines was not available in the reviewed literature. The table presents data from closely related analogues to infer structure-activity relationships.

From the available data, it is evident that the nature of the substituents on both aryl rings significantly influences the anticancer activity. For instance, the presence of a 4-nitrophenyl group at the 5-position in conjunction with a 4-fluorophenyl group at the 3-position (Compound II) results in potent cytotoxicity against the MCF-7 breast cancer cell line.[2] This suggests that electron-withdrawing groups on the 5-aryl ring may enhance anticancer activity.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoxazoline derivatives have demonstrated promising activity against a range of bacterial and fungal strains. The antimicrobial efficacy is largely dependent on the overall lipophilicity and the specific substituents on the heterocyclic core.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Related Heterocyclic Analogues

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole Derivatives | S. aureus | 12-37 | [4] |

| 1,3,4-Oxadiazole Derivatives | E. coli | 12-37 | [4] |

| 1,3,4-Oxadiazole Derivatives | C. albicans | 12-37 | [4] |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Various bacteria & fungi | Moderate activity | [5] |

Note: Specific MIC values for this compound were not found. The table shows data for structurally related oxadiazole and triazole derivatives to provide a general context of the antimicrobial potential of such heterocyclic systems.

The data on related heterocyclic compounds suggest that these classes of molecules can exhibit significant antimicrobial properties. For instance, various 1,3,4-oxadiazole derivatives show moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The structure-activity relationship studies on related compounds often indicate that the presence of halogen atoms and the nature of the substituent at the 5-position are critical for antimicrobial potency.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest. Isoxazoline derivatives have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenase (COX).

Table 3: Comparative In Vivo Anti-inflammatory Activity of Isoxazole Analogues

| Compound Series | Model | Dose | % Inhibition of Edema | Reference |

| Isoxazole derivatives | Carrageenan-induced rat paw edema | 100 mg/kg | Significant inhibition | [6] |

| Indazole derivatives | Carrageenan-induced rat paw edema | 100 mg/kg | up to 83% | |

| 1,3-Diarylpropenone derived pyrazoles | Carrageenan-induced rat paw edema | Not specified | Remarkable reduction |

Note: Quantitative comparative data for a series of 3-(4-Bromophenyl)-isoxazolines was not available. The table highlights the anti-inflammatory potential of the broader isoxazole class and related heterocycles.

Studies on various isoxazole and pyrazole derivatives demonstrate their potential as anti-inflammatory agents.[6] The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate acute inflammation. The observed activity in this model suggests that isoxazoline-containing compounds may interfere with the production of inflammatory mediators.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for the key biological assays discussed in this guide.

Synthesis of 3,5-Diarylisoxazolines

A general and efficient method for the synthesis of 3,5-diarylisoxazolines involves the 1,3-dipolar cycloaddition reaction between a chalcone and hydroxylamine hydrochloride.

Caption: General synthetic workflow for 3,5-diarylisoxazolines.

Protocol:

-

Chalcone Preparation: Synthesize the appropriate chalcone by the Claisen-Schmidt condensation of a substituted acetophenone (e.g., 4-bromoacetophenone) with a substituted benzaldehyde in the presence of a base.

-

Cyclization: To a solution of the chalcone in a suitable solvent such as ethanol or acetic acid, add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to obtain the desired 3,5-diarylisoxazoline.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: After incubation, visually inspect the plates for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac sodium), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

Based on the available data for isoxazoline and related heterocyclic analogues, several key structure-activity relationships can be inferred:

-

Substitution on the 3-Aryl Ring: The presence of a halogen atom, such as bromine at the para-position of the phenyl ring at the 3-position, is a common feature in many biologically active heterocyclic compounds. This substituent can influence the compound's lipophilicity and its ability to form halogen bonds with target proteins.

-

Substitution on the 5-Aryl Ring: The nature of the substituent on the aryl ring at the 5-position of the isoxazoline core appears to be a critical determinant of biological activity.

-

Anticancer Activity: Electron-withdrawing groups, such as a nitro group, on the 5-aryl ring have been shown to enhance cytotoxic effects.[2]

-

Anti-inflammatory Activity: The presence of methoxy groups on the 5-aryl ring has been associated with good anti-inflammatory activity in some isoxazole series.

-

-

Overall Molecular Framework: The rigidity and planarity of the 3,5-diarylisoxazoline system provide a defined orientation of the aryl substituents, which is crucial for effective binding to biological targets.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of compounds with diverse biological activities. While direct comparative data for a systematic series of these specific analogues is limited in the current literature, the analysis of related isoxazoline and other heterocyclic structures provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-(4-Bromophenyl)-5-aryl-4,5-dihydro-1,2-oxazoles with diverse substituents on the 5-aryl ring. This will enable the establishment of more definitive structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific therapeutic targets. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.

References

- Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 3039-3042.

- Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2886-2891.

- Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 1-7.

- Kumar, A., et al. (2013). Synthesis and Anti-inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.

- Narayana, B., et al. (2005). Synthesis of some new 3,5-diaryl-2-isoxazoline derivatives as possible anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 40(11), 1168-1173.

- Sathish, N. K., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(4), 35-42.

- Siddiqui, N., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Letters in Drug Design & Discovery, 15(4), 368-377.

- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 1-6.

- Yadav, P., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Medicinal Chemistry Research, 27(4), 1189-1202.

- Yogeeswari, P., et al. (2003). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Pharmacy and Pharmacology, 55(10), 1417-1422.

- Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 1-8.

- Safonov, A. A., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 374-379.

- Md Tohid, S. F., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 56, 263-270.

Sources

- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Cytotoxicity of Bromophenyl-Containing Heterocycles in Oncology Research

Introduction: The Strategic Role of Bromophenyl Moieties in Heterocyclic Anticancer Agents

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, prized for their diverse chemical properties and biological activities.[1] In the relentless pursuit of novel anticancer agents, medicinal chemists frequently turn to these scaffolds, modifying them to enhance potency and selectivity.[2][3] The incorporation of a bromophenyl group is a strategic design choice rooted in established principles of medicinal chemistry. The bromine atom, being a halogen, is highly electronegative and can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can, in turn, enhance the compound's ability to interact with biological targets, leading to improved cytotoxic effects against cancer cells.[4]

This guide provides a comparative analysis of various bromophenyl-containing heterocyclic compounds, examining their cytotoxic profiles against different cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore their underlying mechanisms of action, and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive resource for advancing this promising class of anticancer candidates.

The Chemical Landscape: Diversity and Synthesis of Bromophenyl-Heterocyles

The versatility of heterocyclic chemistry allows for the integration of the bromophenyl moiety into a wide array of core structures, including but not limited to thiazoles, triazoles, pyrimidines, and quinolines. This structural diversity is a key advantage, enabling the fine-tuning of pharmacological properties.

A common synthetic route for a class of these compounds, the 4-(4-bromophenyl)-thiazol-2-amines, begins with the reaction of p-bromoacetophenone and thiourea, catalyzed by iodine, to form the core intermediate.[4] This intermediate can then be further reacted with various aromatic aldehydes to generate a library of Schiff base derivatives.[4] This straightforward, multi-component reaction approach is efficient for creating a diverse set of molecules for screening.[5]

Caption: General synthetic workflow for 4-(4-bromophenyl)-thiazole derivatives.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this, and a lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activity of various bromophenyl-containing heterocycles against a range of human cancer cell lines.

| Heterocyclic Class | Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

| Thiazole | 4-(4-bromophenyl)-N-(4-chlorobenzylidene)thiazol-2-amine (p2) | MCF-7 (Breast) | 10.5 µM | [4] |

| Triazole | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | >100 µM (Low Activity) | [6] |

| Triazole | 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | -0.12 (Log GI50) | [6] |

| Salphen | Dibrominated Salphen (Compound 1) | PC-3 (Prostate) | 9.6 µM | [7] |

| Salphen | Tetrabrominated Salphen (Compound 3) | PC-3 (Prostate) | < 6.2 µM | [7] |

| Thiadiazole | 2-(2-bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.1 µM | [8] |

| Bromophenol Hybrid | Compound 17a (with piperidine moiety) | A549 (Lung) | 3.21 µM | [9] |

Analysis of Cytotoxicity Data:

From the data, several key insights emerge:

-

Impact of the Heterocyclic Core: The thiazole derivative (p2) shows potent activity against MCF-7 breast cancer cells.[4] In contrast, the activity of the triazole derivatives is highly dependent on other substitutions, with the simple chlorophenyl-substituted version showing low activity, while the trimethoxyphenyl-substituted analog demonstrates significant growth inhibition.[6]

-

Influence of Bromination Pattern: In the Salphen series, a clear trend is observed where increasing the number of bromine substituents from two to four enhances the cytotoxic potency against prostate cancer cells.[7] This suggests that the degree of halogenation is a critical parameter for optimizing activity in certain scaffolds.

-

Synergy with Other Functional Groups: The bromophenol hybrid (Compound 17a), which combines the bromophenol unit with a piperidine ring, exhibits very strong cytotoxicity against A549 lung cancer cells, with an IC50 value of just 3.21 µM.[9] This highlights the effectiveness of molecular hybridization in drug design.

-

Cell Line Specificity: The cytotoxic effects are often cell-line dependent. For instance, certain pyrimidinotriazole derivatives bearing a bromine atom have shown promising activity specifically against the estrogen-dependent MCF-7 cell line.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The relationship between a molecule's structure and its biological activity is fundamental to drug design. For bromophenyl-containing heterocycles, several SAR principles can be established.

Key SAR Findings:

-